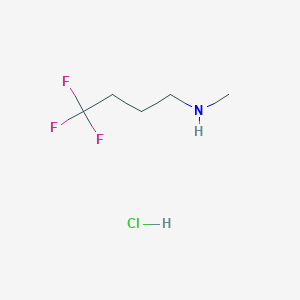

4,4,4-trifluoro-N-methylbutan-1-amine;hydrochloride

Description

Chemical Structure and Properties

4,4,4-Trifluoro-N-methylbutan-1-amine hydrochloride (CAS: 84153-82-2) is a fluorinated amine salt with the molecular formula C₅H₁₁F₃N·HCl and a molecular weight of 206.59 g/mol. Its structure features a trifluoromethyl (-CF₃) group at the terminal carbon and a methylamine substituent at the nitrogen atom. The compound is characterized by high lipophilicity due to the electron-withdrawing trifluoromethyl group, which enhances membrane permeability and metabolic stability .

Applications

This compound is primarily used in pharmaceutical research as a building block for drug candidates targeting central nervous system (CNS) disorders, leveraging its ability to modulate amine-related receptors and transporters .

Properties

IUPAC Name |

4,4,4-trifluoro-N-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N.ClH/c1-9-4-2-3-5(6,7)8;/h9H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUKXMZLRCVMNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-methylbutan-1-amine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4,4,4-trifluorobutan-1-amine.

Methylation: The amine group is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Hydrochloride Formation: The resulting 4,4,4-trifluoro-N-methylbutan-1-amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-methylbutan-1-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides (R-X) in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

4,4,4-Trifluoro-N-methylbutan-1-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-methylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and physicochemical properties of 4,4,4-trifluoro-N-methylbutan-1-amine hydrochloride and its analogues:

*Note: Solubility data are estimated based on analogous hydrochlorides (e.g., tramadol HCl , donepezil HCl ).

Key Observations

Trifluoromethyl Group Impact: The -CF₃ group in the target compound and analogues (e.g., ) enhances lipophilicity compared to non-fluorinated amines like (S)-3-methyl-1-phenylbutan-1-amine hydrochloride. This increases blood-brain barrier penetration, critical for CNS-targeted drugs .

Functional Group Variations: The amide in 4,4,4-trifluoro-3-(methylamino)butanamide hydrochloride reduces solubility compared to the primary amine in the target compound but improves metabolic stability . The ethylsulfonyl group in ’s compound introduces polarizability, enhancing interaction with opioid receptors but reducing solubility .

Physicochemical and Pharmacokinetic Comparisons

Solubility and Dissolution Kinetics

Spectroscopic and Analytical Data

Biological Activity

4,4,4-Trifluoro-N-methylbutan-1-amine;hydrochloride is a fluorinated organic compound notable for its unique trifluoromethyl group and amine functional group. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in modulating enzyme interactions and receptor affinities. Understanding its biological activity is essential for exploring its applications in drug development and other therapeutic areas.

The molecular formula of 4,4,4-trifluoro-N-methylbutan-1-amine;hydrochloride is C5H10ClF3N, with a molecular weight of approximately 177.6 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes and influencing its interactions with various biological targets.

The biological activity of 4,4,4-trifluoro-N-methylbutan-1-amine;hydrochloride primarily involves its role as a ligand that interacts with enzymes and receptors. Studies indicate that the trifluoromethyl group significantly alters the compound's reactivity and interaction profile compared to non-fluorinated analogs. This modification enhances binding affinities and may lead to improved pharmacological properties.

Table 1: Comparison of Structural Features

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4,4,4-Trifluoro-N-methylbutan-1-amine;hydrochloride | 2095384-21-5 | Contains a methyl group on nitrogen; unique properties due to trifluoromethyl group. |

| (R)-4,4,4-Trifluoro-2-Methylbutan-1-ol | 136655-98-6 | Alcohol derivative; used in organic synthesis. |

| (R)-4,4,4-Trifluoro-N-methylbutanamine Hydrochloride | 136564-83-5 | Similar structure but different functional groups; utilized in medicinal chemistry. |

Biological Activity Studies

Research has shown that 4,4,4-trifluoro-N-methylbutan-1-amine;hydrochloride can modulate enzyme activities and receptor interactions effectively. Specific studies have focused on its binding affinities to various enzymes and receptors:

- Enzyme Interactions : The compound has been investigated for its ability to stabilize microtubules in cellular assays. Low doses demonstrated significant effects on tubulin stability and dynamics .

- Receptor Binding : Interaction studies indicate that the compound binds effectively to specific receptors involved in neurotransmission and metabolic pathways, suggesting potential applications in treating neurological disorders .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Neuroprotective Effects : In preclinical models involving tau Tg animals, administration of this compound showed promise in stabilizing microtubules and mitigating neurodegeneration associated with tauopathies .

- Antimicrobial Activity : Preliminary findings suggest that compounds with similar trifluoromethyl groups exhibit enhanced antibacterial properties against resistant strains of bacteria .

Q & A

Basic: What are the critical physicochemical properties of 4,4,4-trifluoro-N-methylbutan-1-amine hydrochloride, and how are they experimentally determined?

Answer:

Key properties include molecular weight (205.65 g/mol), solubility in polar solvents (e.g., water, ethanol), and stability under varying pH and temperature.

- Molecular formula : C₇H₁₅ClF₃N (calculated from PubChem data) .

- Solubility : Determined via saturation shake-flask method in aqueous buffers (pH 1–7) and organic solvents (e.g., DMSO, methanol) .

- Stability : Assessed using accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

Basic: What synthetic routes are commonly used to prepare 4,4,4-trifluoro-N-methylbutan-1-amine hydrochloride?

Answer:

A two-step synthesis is typical:

Amine alkylation : React 4,4,4-trifluorobutan-1-amine with methyl iodide in the presence of a base (e.g., K₂CO₃) .

Salt formation : Treat the free base with concentrated HCl in anhydrous ether, followed by recrystallization from ethanol/water .

Key validation : Purity is confirmed via NMR (¹H/¹⁹F) and elemental analysis (Cl⁻ content) .

Advanced: How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The trifluoromethyl group induces strong electron-withdrawing effects, enhancing the amine’s nucleophilicity at the β-position.

- Steric effects : The bulky CF₃ group reduces accessibility to the α-carbon, favoring β-substitution in reactions with electrophiles (e.g., alkyl halides) .

- Electronic effects : Fluorine’s electronegativity stabilizes transition states in SN2 mechanisms, as shown in kinetic studies using deuterated analogs .

Advanced: What analytical strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Answer:

Contradictions arise from dynamic rotational isomerism.

- Variable-temperature NMR : Conducted at −40°C to 80°C to freeze rotamers and assign splitting patterns .

- DFT calculations : Compare experimental ¹⁹F NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate conformational preferences .

Methodological: How is the compound’s stability under biological assay conditions optimized?

Answer:

- Buffering : Use phosphate-buffered saline (pH 7.4) with 0.1% BSA to prevent aggregation .

- Light protection : Store solutions in amber vials to avoid photodegradation (validated via UV-Vis spectroscopy) .

- Temperature control : Conduct short-term assays at 4°C to minimize hydrolysis .

Advanced: What computational models predict the compound’s pharmacokinetic properties (e.g., blood-brain barrier permeability)?

Answer:

- Molecular dynamics simulations : Use CHARMM36 force fields to assess lipid bilayer penetration .

- QSPR models : Correlate logP (experimentally determined as 1.8) with BBB permeability scores (e.g., SwissADME predictions) .

Methodological: How are enantiomeric impurities detected and quantified in synthesized batches?

Answer:

- Chiral HPLC : Use a Chiralpak IC column (hexane:isopropanol 90:10, 1 mL/min) with UV detection at 254 nm .

- LOQ : Validated at 0.1% using spiked samples, with confirmation via circular dichroism spectroscopy .

Notes

- Advanced vs. Basic : Questions 3–7 address mechanistic and analytical challenges, while 1–2 focus on foundational synthesis and characterization.

- Methodological emphasis : Answers prioritize experimental protocols over theoretical definitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.